molecular formula C28H37N5O2S B2503899 N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477304-32-8

N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2503899
CAS No.: 477304-32-8
M. Wt: 507.7
InChI Key: YDNMZZFMWUMMDQ-UHFFFAOYSA-N
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Description

N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a structurally complex heterocyclic compound featuring:

  • Adamantane-1-carboxamide core: Known for its rigidity and lipophilicity, enhancing membrane permeability and metabolic stability .
  • 1,2,4-triazole ring: A nitrogen-rich heterocycle contributing to diverse biological activities, including antimicrobial and antihypoxic effects .

Properties

IUPAC Name

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O2S/c34-25(30-22-7-3-1-4-8-22)18-36-27-32-31-24(33(27)23-9-5-2-6-10-23)17-29-26(35)28-14-19-11-20(15-28)13-21(12-19)16-28/h1,3-4,7-8,19-21,23H,2,5-6,9-18H2,(H,29,35)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNMZZFMWUMMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an antiviral or antifungal agent.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and adamantane moiety may interact with enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a class of adamantane-functionalized triazoles and thiadiazoles. Key structural analogs include:

Compound Name / ID Core Structure Substituents (R groups) Key Functional Groups
Target Compound 1,2,4-Triazole Cyclohexyl, phenylcarbamoylmethylsulfanyl Adamantane-1-carboxamide, sulfanyl
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion 1,2,4-Triazole Methyl Thione, adamantane
5-(Adamantane-1-yl)-4-phenyl-4H-1,2,4-triazole-3-thion 1,2,4-Triazole Phenyl Thione, adamantane
N-{5-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide Thiadiazole 4-Fluorophenylmethylcarbamoylmethylsulfanyl Adamantane-1-carboxamide, sulfanyl
N-[(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide 1,2,4-Triazole Butyl Sulfanyl, adamantane-1-carboxamide

Biological Activity

N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C25H29N5O3S
Molecular Weight : 479.6 g/mol
IUPAC Name : N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

The compound features a triazole ring, a cyclohexyl group, and a methoxybenzamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include:

  • Enzymes : The compound may inhibit or modulate the activity of key enzymes involved in cellular processes.
  • Receptors : It can bind to receptors that regulate various biological pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives similar to this compound. For instance:

  • In Vitro Studies : Compounds with similar structures demonstrated significant cytotoxicity against leukemia cell lines (K562 and CCRF-SB), with IC50 values indicating effective inhibition of cell proliferation. For example:
    • Compound 11g showed an IC50 of 13.6 µM in K562 cells and 112 µM in CCRF-SB cells .
    • The mechanism involved induction of apoptosis and cell cycle arrest in the G0 phase .
  • Cell Cycle Analysis : Treatment with compounds led to an increase in subG1 populations indicative of apoptotic cells. The accumulation of cells in the G1 phase was also noted, suggesting that these compounds could effectively induce apoptosis while inhibiting cell cycle progression .

Antimicrobial Activity

N-[...]adamantane derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Studies : Several derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:
    • Minimum Inhibitory Concentrations (MICs) ranged from 62.5 to 1000 µg/mL against various strains .
    • S. epidermidis was particularly susceptible among the tested bacteria.

Study on Anticancer Properties

In a study focusing on the anticancer effects of triazole derivatives, compounds structurally related to N-[...]adamantane were tested against human leukemia cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through specific cellular pathways .

Study on Antimicrobial Effects

Another study examined the antimicrobial efficacy of adamantane derivatives against Candida spp. and other pathogens. The findings revealed promising results with several derivatives showing potent activity against fungal strains .

Q & A

Q. Synthesis Steps :

Triazole ring formation : Cyclization of hydrazinecarbothioamide derivatives in alkaline media (e.g., KOH/ethanol, 80°C, 6–8 hours) .

Alkylation : Reaction with α-haloalkanes (e.g., 1-bromohexane) in n-butanol/NaOH to introduce sulfanyl groups (yield: 60–75%) .

Adamantane coupling : Amide bond formation via EDC/HATU-mediated coupling (yield: 50–65%) .
Yield Optimization: Impurities from incomplete cyclization or side reactions (e.g., over-alkylation) require HPLC purification .

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR : 1^1H/13^13C NMR confirms regiochemistry of triazole substitution (e.g., δ 8.2–8.5 ppm for triazole protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 488.64 [M+H]+^+) .
  • X-ray Crystallography : SHELXL refines crystal packing and hydrogen-bond networks (R-factor <0.05) .

Advanced Question: How can reaction conditions be optimized to enhance regioselectivity in triazole synthesis?

  • Solvent Effects : Polar aprotic solvents (DMF/DMSO) improve cyclization kinetics but may increase side products.
  • Catalyst Screening : Transition metals (e.g., CuI) can direct 1,3-dipolar cycloaddition regioselectivity .
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., hydrazinecarbothioamide → triazole-thione) to halt reactions at optimal conversion .

Advanced Question: What mechanistic hypotheses explain its reported antimicrobial activity?

  • Target Inhibition : Triazole derivatives inhibit fungal lanosterol 14α-demethylase (CYP51) via heme iron coordination, disrupting ergosterol biosynthesis .
  • Adamantane Role : Enhances passive diffusion through lipid bilayers (logD ~3.8), as shown in Candida albicans MIC assays (MIC = 2–4 µg/mL) .
    Contradiction Alert: Substitution at triazole C5 (e.g., benzyl vs. cyclohexyl) alters potency by >10-fold, suggesting steric constraints in target binding .

Advanced Question: How can computational modeling predict binding modes with biological targets?

  • Docking Studies : AutoDock Vina simulates interactions with CYP51 (PDB: 5TZ1). Key residues: Phe228 (π-stacking with triazole), Leu376 (hydrophobic adamantane pocket) .
  • MD Simulations : AMBER evaluates binding stability; RMSD <2.0 Å over 100 ns correlates with in vitro efficacy .

Advanced Question: What structure-activity relationships (SAR) govern its antiviral potential?

  • Triazole Modifications : Electron-withdrawing groups (e.g., -NO2_2) at C5 enhance antiviral activity (IC50_{50} <1 µM in influenza A assays) but reduce solubility .
  • Adamantane Substitution : 1-Carboxamide vs. 1-hydroxyl groups improve metabolic stability (t1/2_{1/2} >6 hours in hepatocyte assays) .

Advanced Question: What crystallographic challenges arise during structural analysis?

  • Disorder in Adamantane : High symmetry causes rotational disorder; SHELXL’s PART instructions partition occupancy for refinement .
  • Twinned Data : Merohedral twinning (e.g., pseudo-orthorhombic systems) requires HKLF5 format in SHELXL for accurate intensity correction .

Advanced Question: How do contradictory reports on solubility and bioactivity align with structural data?

  • Solubility Paradox : Despite logP ~4.0, micellar solubilization (e.g., 0.1% Tween-80) enhances in vivo bioavailability (AUC 120 µg·h/mL) .
  • Bioactivity Variability : Batch-to-batch purity differences (HPLC >98% vs. 90%) correlate with IC50_{50} shifts in kinase assays .

Advanced Question: What strategies stabilize this compound under physiological conditions?

  • pH-Dependent Stability : Degrades rapidly at pH <3 (gastric conditions); enteric coating improves oral delivery .
  • Light Sensitivity : UV-Vis spectra show λmax_{max} 290 nm; amber glass vials prevent photodegradation during storage .

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